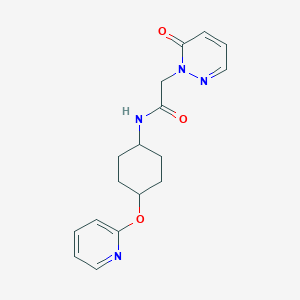![molecular formula C11H11ClN2O4 B2580954 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid CAS No. 1396965-11-9](/img/structure/B2580954.png)
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396965-11-9 . It has a molecular weight of 270.67 . The IUPAC name for this compound is N2- (2-chlorobenzoyl)asparagine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClN2O4/c12-7-4-2-1-3-6 (7)10 (16)14-8 (11 (17)18)5-9 (13)15/h1-4,8H,5H2, (H2,13,15) (H,14,16) (H,17,18) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has explored the synthesis of related compounds and their potential as intermediates in producing various chemical structures. For instance, studies have investigated the synthesis of cyanoaminothiophenes with active functional groups, which involve condensation processes that could be relevant to the synthesis pathways of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid and similar compounds. These synthetic pathways are crucial for developing new pharmaceuticals and materials (L. G. Sharanina & S. Baranov, 1974).
Catalysis and Organic Transformations
The compound's structural features, such as the carbamoyl and formamido groups, make it a potential candidate for catalytic applications and organic transformations. For example, research on l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines with trichlorosilane showcases how similar compounds can serve as effective catalysts in organic synthesis, providing high yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006).
Potential in Drug Synthesis
The structural motifs present in this compound are often found in drug molecules, suggesting its potential use in synthesizing pharmaceutical compounds. For instance, studies on the synthesis of chloramphenicol via new intermediates, such as 4-para-Nitrophenyl-5-formamido-1,3-dioxane, illustrate the importance of similar structural units in drug development processes (B. Hazra, V. Pore, & S. P. Maybhate, 1997).
Environmental and Material Science Applications
Compounds with carbamoyl and formamido groups can also have applications in environmental science and material development. Research on the purification of water with near-U.V. illuminated suspensions of titanium dioxide demonstrates the potential of similar compounds in environmental remediation, particularly in the degradation of organic pollutants (R. W. Matthews, 1990).
Propiedades
IUPAC Name |
4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNVUXXSWNUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

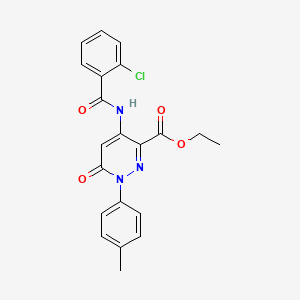
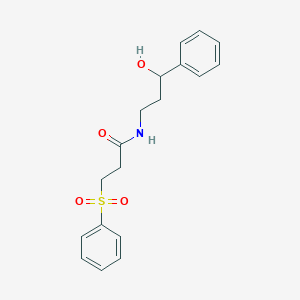
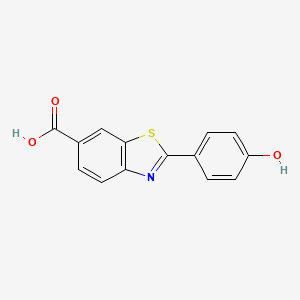
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)
![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

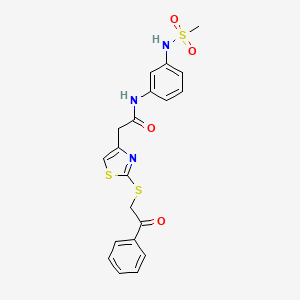
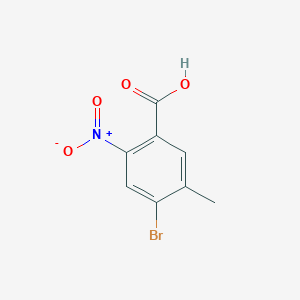
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)
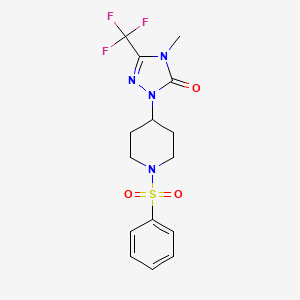
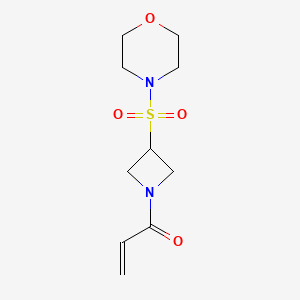
![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)
